3-Nitroaniline-N,N-d2
Overview
Description
3-Nitroaniline-N,N-d2 is a deuterated derivative of 3-nitroaniline, an organic compound with the molecular formula C6D2H4N2O2. This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms in the amino group. It is a yellow solid and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroaniline-N,N-d2 can be synthesized through the nitration of aniline followed by deuteration. The nitration process involves the introduction of a nitro group (NO2) to the aniline molecule. This can be achieved by reacting aniline with a mixture of concentrated nitric acid and sulfuric acid. The resulting 3-nitroaniline is then subjected to deuteration, where the hydrogen atoms in the amino group are replaced with deuterium atoms. This can be done using deuterium oxide (D2O) in the presence of a catalyst .
Industrial Production Methods: On an industrial scale, 3-nitroaniline is produced by the reduction of 1,3-dinitrobenzene using hydrogen sulfide or sodium sulfide. The deuteration process can then be applied to the industrially produced 3-nitroaniline to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroaniline-N,N-d2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Iron filings and hydrochloric acid.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 3-Aminoaniline.
Substitution: Azo compounds.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
3-Nitroaniline-N,N-d2 is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of dyes and pigments. It is also used in the study of reaction mechanisms and isotope effects.
Biology: In the labeling of biological molecules for tracing and imaging studies.
Medicine: As a reference compound in the development of pharmaceuticals and in the study of metabolic pathways.
Industry: In the production of polymers and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 3-Nitroaniline-N,N-d2 involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The deuterium atoms in the amino group can influence the reaction kinetics and pathways, providing insights into isotope effects and reaction mechanisms .
Comparison with Similar Compounds
2-Nitroaniline: An isomer with the nitro group at the ortho position.
4-Nitroaniline: An isomer with the nitro group at the para position.
3-Nitroaniline: The non-deuterated form of 3-Nitroaniline-N,N-d2.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide valuable information in studies involving isotope effects and reaction mechanisms. The deuterium atoms can also influence the physical and chemical properties of the compound, making it distinct from its non-deuterated counterparts .
Properties
IUPAC Name |
N,N-dideuterio-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i/hD2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVRTZCHMZPBD-ZSJDYOACSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480811 | |
Record name | 3-Nitroaniline-N,N-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45788-54-3 | |
Record name | 3-Nitroaniline-N,N-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 45788-54-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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